4-Chloro-6-iodo-7-methoxyquinazoline
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Overview
Description
4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6ClIN2O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-7-methoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinazoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination and Iodination: The chlorination and iodination steps involve the selective halogenation of the quinazoline ring. Chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine and a suitable oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodo-7-methoxyquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkynyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or primary amines can be used in substitution reactions, typically under reflux conditions in polar solvents like ethanol or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like tetrahydrofuran, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-iodo-7-methoxyquinazoline or 4-thio-6-iodo-7-methoxyquinazoline can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to 4-chloro-6-iodo-7-hydroxyquinazoline.
Coupling Products: Coupling reactions can yield various aryl or alkynyl derivatives of this compound.
Scientific Research Applications
4-Chloro-6-iodo-7-methoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-6-iodo-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Inducing Apoptosis: In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.
Comparison with Similar Compounds
4-Chloro-6-iodo-7-methoxyquinazoline can be compared with other similar compounds, such as:
4-Chloro-6-methoxyquinazoline: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-6-methoxyquinazoline: Lacks the chlorine atom, which may influence its chemical properties and applications.
4-Chloro-7-methoxyquinazoline: Lacks the iodine atom at the 6-position, potentially altering its reactivity in coupling reactions.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-chloro-6-iodo-7-methoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHUPXWUUVYHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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